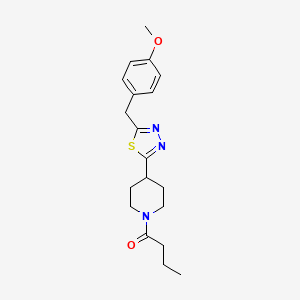

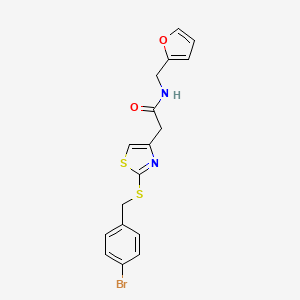

N-(1-(phenethylsulfonyl)azetidin-3-yl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(phenethylsulfonyl)azetidin-3-yl)pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A series of pyrimidine-azetidinone analogues have been synthesized, demonstrating significant antimicrobial and antituberculosis activities. These compounds were tested against bacterial and fungal strains, as well as Mycobacterium tuberculosis, indicating their potential as templates for designing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Enantioselective Functionalization

Research into the enantioselective functionalization of amines, including azetidines, has been highlighted as crucial for drug discovery. The use of palladium catalysis for α-C–H coupling of a wide range of amines suggests a pathway for creating bioactive molecules with high enantioselectivities and exclusive regioselectivity, pertinent in asymmetric synthesis and potentially expanding the utility of such compounds in medicinal chemistry (Jain et al., 2016).

Heterocyclic Compound Formation

The formation of heterocyclic compounds from derivatives, including azetidinone, through reactions with various reagents, underscores the versatility of these molecules in creating diverse chemical structures. This research is foundational for developing new compounds with potential application in various scientific and therapeutic fields (Matsuda et al., 1976).

Antitumor and Antibacterial Pharmacophore Identification

A study on pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, revealed their structure through various spectroscopic techniques and identified their biological activity against breast cancer and microbes. This research signifies the importance of pyrimidine derivatives in discovering new pharmacophores for antitumor and antibacterial agents (Titi et al., 2020).

Green Synthesis Approaches

The development of green and practical methods for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles, combining pyrrole and azetidinone moieties, demonstrates an eco-friendly approach to creating pharmacologically active molecules. This synthesis, facilitated by microwave irradiation under solvent-free conditions, highlights the compound's potential in drug development with reduced environmental impact (Bandyopadhyay et al., 2013).

Eigenschaften

IUPAC Name |

N-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-22(21,10-7-13-5-2-1-3-6-13)19-11-14(12-19)18-15-16-8-4-9-17-15/h1-6,8-9,14H,7,10-12H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIFRPMUNVGTSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2653529.png)

![3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde](/img/structure/B2653530.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2653531.png)

![2-Amino-6-(4-fluorobenzyl)-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2653540.png)

![2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2653547.png)

![[2-(Difluoromethoxy)-3-methoxyphenyl]methanol](/img/structure/B2653548.png)